palladium (II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Palladium(II) complexes exhibit coordination chemistry analogous to platinum(II), making them promising candidates in catalysis, materials science, and anticancer therapeutics . Their square-planar geometry facilitates ligand substitution and redox reactions, but their kinetic instability compared to platinum(II) often necessitates tailored ligand design to enhance stability and functionality . For instance, bulky ligands like 8-hydroxyquinoline in [Bis(1,8-quinolato)palladium(II)] (NH3) improve anticancer efficacy by reducing premature hydrolysis . Palladium(II) also demonstrates unique catalytic properties in cross-coupling reactions and carbonylation processes, driven by its intermediate reactivity between nickel(II) and platinum(II) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palladium (II) compounds can be synthesized through various methods, including:

Electrochemical Deposition: This method involves the reduction of palladium ions in an electrochemical cell, resulting in the deposition of palladium (II) on the electrode surface.

Sonochemical Preparation: This technique uses ultrasonic waves to induce chemical reactions, leading to the formation of palladium (II) compounds.

Supercritical Fluid Nucleation: In this method, supercritical fluids are used to dissolve and precipitate palladium (II) compounds.

Wet Chemical Methods: These include the sol-gel method and reduction by alcohols or other reductants.

Industrial Production Methods

Industrial production of palladium (II) compounds often involves the reduction of palladium salts in the presence of stabilizing agents. For example, palladium (II) acetate can be prepared by reacting palladium chloride with acetic acid under controlled conditions .

Chemical Reactions Analysis

Reduction of Pd(II) to Pd(0)

The reduction of Pd(II) to Pd(0) is critical for catalytic cycles. Amine-assisted reduction is commonly used, where tertiary amines like TMG (1,1,3,3-tetramethylguanidine) facilitate the reduction of PdCl₂ or Pd(OAc)₂. For example:

PdCl2+2TMG→Pd(0)+OPPh3+2HCl

This process is accelerated by bases (e.g., Cs₂CO₃, K₂CO₃) and solvents like DMF/HEP mixtures .

| Pd(II) Source | Base | Solvent | Reaction Temp (°C) | Reduction Pathway |

|---|---|---|---|---|

| PdCl₂ | TMG | DMF | 25 | Mechanism D |

| Pd(OAc)₂ | K₂CO₃ | DMF/HEP | 25 | Mechanism A |

Catalytic Cross-Coupling Reactions

Palladium(II) complexes are central to cross-coupling reactions (e.g., Suzuki, Heck). Key steps include oxidative addition of aryl halides to Pd(0) and transmetallation with organometallic reagents. Hammett analysis reveals that electron-withdrawing substituents on acetylides accelerate transmetallation (σ = 0.48) .

Mechanism Example :

-

Oxidative Addition :

Pd(0)+Ar–X→Pd(II)–Ar–X -

Transmetallation :

Pd(II)–Ar–X+RMgX→Pd(II)–Ar–R -

Reductive Elimination :

Pd(II)–Ar–R→Ar–R+Pd(0)

Redox Chemistry: Pd(II) to Pd(IV)

In C–H activation reactions, Pd(II) undergoes oxidation to Pd(IV) intermediates. For example, methyl iodide oxidizes Pd(II) to Pd(IV), supported by X-ray crystallography . This redox chemistry enables bond-forming reactions, such as acetoxylation .

Kinetic and Equilibrium Studies

Kinetic data for Pd(II) complexes, such as cis-Pd(NH₃)₂Cl₂ , reveal rapid ligand substitution rates. Equilibrium constants for complexation with NH₃ and Cl⁻ have been extensively studied .

| Complex | Formation Constant (log β) | Rate Constant (k) |

|---|---|---|

| [Pd(NH₃)₄]²⁺ | 16.2 | Fast substitution |

| [PdCl₄]²⁻ | 15.3 | Slow substitution |

Impurities and Reaction Conditions

Impurities in Pd(II) precursors (e.g., nitrites from Pd(OAc)₂ synthesis) can alter reaction outcomes. Pure Pd(OAc)₂ is critical for catalytic efficiency, as demonstrated in cyclopalladation reactions . Solvent choice and base strength significantly influence reduction efficiency (e.g., DMF/HEP mixtures enhance Pd(II) reduction) .

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions

Palladium (II) complexes serve as crucial catalysts in cross-coupling reactions, which are fundamental in organic synthesis. These reactions enable the formation of carbon-carbon bonds and are essential for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

- Sonogashira Coupling : Recent studies have demonstrated the use of palladium (II) complexes with mesoionic carbene ligands in the domino Sonogashira coupling/cyclization reactions. This method allows for the one-pot synthesis of bioactive heterocycles such as benzofuran and indole derivatives from 2-iodoarenes and alkynes, achieving moderate to good yields under open-air conditions .

- Wacker Process : Palladium (II) is also employed in the Wacker process, where it catalyzes the aerobic oxidative coupling of ethylene and water to produce acetaldehyde. This reaction showcases the ability of palladium (II) to facilitate various nucleophilic additions to alkenes, resulting in significant synthetic utility for organic building blocks .

| Reaction Type | Palladium Complex Used | Yield (%) | Reference |

|---|---|---|---|

| Sonogashira | PEPPSI complexes | Moderate to Good | |

| Wacker Process | Pd(II) catalyst | High |

1.2 Functionalization of Alkenes

Palladium (II) complexes have shown remarkable capabilities in the functionalization of alkenes. The nucleopalladation mechanism allows for various transformations, including C–O, C–N, and C–C bond formations.

- Stereochemical Control : Advances in enantioselective palladium-catalyzed reactions have been made, allowing for controlled stereochemical outcomes during nucleopalladation. This has significant implications for synthesizing chiral molecules .

Medicinal Chemistry

2.1 Anticancer Activity

Research has indicated that palladium (II) complexes exhibit potential anticancer properties. These complexes have been studied for their cytotoxic effects on various cancer cell lines.

- In Vitro Studies : A mini-review highlighted the metabolic impacts of palladium (II) complexes, comparing their effects with cisplatin—a well-known anticancer drug. The studies emphasize the potential of mononuclear and binuclear palladium (II) complexes in inducing apoptosis in cancer cells .

| Complex Type | Cancer Cell Line Tested | IC50 Value (μg/mL) | Reference |

|---|---|---|---|

| Mononuclear | Prostate Cancer | 0.125 - 64 | |

| Binuclear | Various | Not specified |

Materials Science

3.1 Separation Technologies

Palladium (II) compounds are also utilized in separation technologies, particularly for recovering palladium from base metal ions.

Mechanism of Action

The mechanism of action of palladium (II) compounds involves their ability to form complexes with various ligands. These complexes can interact with molecular targets such as DNA, leading to the disruption of cellular processes and induction of apoptosis . Palladium (II) compounds can also activate carbon-hydrogen bonds, making them valuable catalysts in organic synthesis .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Palladium(II) vs. Platinum(II) Complexes

Key Similarities and Differences:

*Example: NH3 (Pd(II)) shows lower IC50 values than cisplatin in HT-29 colorectal (2.1 μM vs. 4.5 μM) and cisplatin-resistant ovarian A2780 cells (3.8 μM vs. 18.2 μM) .

Mechanistic Insights:

- Pd(II) complexes with nitrogen-containing polydentate ligands (e.g., polyamines) mimic Pt(II)'s DNA interaction but exhibit faster cellular uptake and ROS generation .

- Trans-configuration Pd(II) chlorido complexes (e.g., trans-[PdCl₂(2-hmpy)₂]) show DNA-binding affinity comparable to Pt(II) but reduced systemic toxicity .

Palladium(II) vs. Nickel(II) and Other Transition Metals

Cytotoxicity Across Metal Centers:

| Complex Type | IC50 (μM) in K562 Cells | Metal Center | Ligand System |

|---|---|---|---|

| [Pd(O,S-cinnamate)₂] | 12.3 ± 1.5 | Pd(II) | Cinnamate ester |

| [Pt(O,S-cinnamate)₂] | 28.9 ± 2.1 | Pt(II) | Cinnamate ester |

| [Ni(O,S-cinnamate)₂] | >100 | Ni(II) | Cinnamate ester |

| [Os(O,S-cinnamate)₂] | 45.6 ± 3.8 | Os(II) | Cinnamate ester |

- Pd(II) complexes outperform Pt(II) and Os(II) in cytotoxicity, attributed to enhanced cellular uptake and ligand-mediated ROS generation.

Stability and Decomposition Behavior

Thermal Analysis of Bis(β-diketonato)-Pd(II) Complexes:

| Compound | Onset Temp. in N₂ (°C) | Onset Temp. in O₂ (°C) | Residue at 800°C |

|---|---|---|---|

| Pd(II)-β-diketonate 11 | 110 | 123 | PdO (94% mass retention) |

| Analogous Pt(II) | 130–140 | 140–150 | PtO (negligible) |

- Pd(II) complexes decompose at lower temperatures but form stable PdO residues, unlike Pt(II).

Selectivity in Detection and Recovery

- Tropaeolin OO selectively binds Pd(II) over Pt(IV) in aqueous solutions (detection limit: 0.05 ppm), leveraging Pd(II)'s unique affinity for azo-dye ligands .

Biological Activity

Palladium (II) complexes have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of palladium (II), focusing on its interactions with DNA, cytotoxicity against cancer cells, and antimicrobial properties.

Overview of Palladium (II) Complexes

Palladium (II) is a transition metal that forms various complexes with ligands, which can exhibit unique biological properties. The interest in these complexes arises from their potential as anticancer agents, particularly as alternatives to traditional platinum-based drugs like cisplatin.

DNA Interactions

One of the primary mechanisms through which palladium (II) exerts its biological activity is by interacting with DNA. Studies have demonstrated that palladium (II) complexes can bind to calf thymus DNA (CT-DNA), leading to alterations in the structure and function of the DNA molecule.

Mechanisms of Interaction

- Binding Modes : Palladium (II) complexes typically bind to DNA through groove binding and intercalation. These interactions can disrupt the normal base pairing and stability of the DNA structure, potentially leading to cytotoxic effects in cancer cells .

- Spectroscopic Studies : Techniques such as electronic absorption spectroscopy, viscosity measurements, and fluorescence spectroscopy have been employed to characterize these interactions. For instance, a study indicated that certain palladium complexes exhibited stronger binding affinities to DNA compared to their free ligands, suggesting enhanced anticancer potential .

Cytotoxicity Studies

The cytotoxic effects of palladium (II) complexes have been extensively studied against various cancer cell lines.

Case Studies

- Breast Cancer Cell Lines : Palladium (II) complexes have shown promising results against breast cancer cell lines such as MCF-7 and MDA-MB-231. The cytotoxicity was evaluated using the Sulforhodamine B (SRB) assay, demonstrating dose-dependent effects .

- Mechanism of Action : Flow cytometry analyses indicated that palladium complexes could induce apoptosis in tumor cells by inhibiting anti-apoptotic proteins like Bcl-2 and promoting cell cycle arrest through increased expression of P21 .

Summary of Cytotoxic Effects

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| MDA-MB-231 | 20 | Cell cycle arrest |

| CT26 | 10 | Inhibition of Bcl-2 |

Antimicrobial Activity

In addition to anticancer properties, palladium (II) complexes also exhibit antimicrobial activity.

Evaluation Methods

The antimicrobial efficacy was assessed using microdilution methods to determine minimum inhibitory concentrations (MIC) against various bacterial strains.

Results

Properties

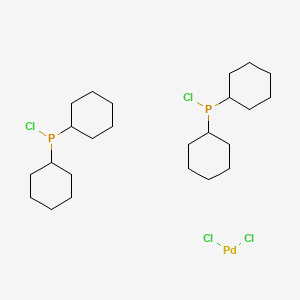

Molecular Formula |

C24H44Cl4P2Pd |

|---|---|

Molecular Weight |

642.8 g/mol |

IUPAC Name |

chloro(dicyclohexyl)phosphane;dichloropalladium |

InChI |

InChI=1S/2C12H22ClP.2ClH.Pd/c2*13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;/h2*11-12H,1-10H2;2*1H;/q;;;;+2/p-2 |

InChI Key |

NEHOAVNRSNZPMJ-UHFFFAOYSA-L |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)Cl.C1CCC(CC1)P(C2CCCCC2)Cl.Cl[Pd]Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.